molecular formula C₁₁H₂₂D₄OSi B1158551 O-tert-Butyldimethylsilyl Isopentanol-d4

O-tert-Butyldimethylsilyl Isopentanol-d4

Cat. No.: B1158551
M. Wt: 206.43
Attention: For research use only. Not for human or veterinary use.
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Description

O-tert-Butyldimethylsilyl Isopentanol-d4 is a deuterated, silyl-protected alcohol derivative. The tert-butyldimethylsilyl (TBS) group is a widely used protecting group in organic synthesis, particularly for alcohols, due to its stability under basic and mildly acidic conditions . The compound’s structure combines the steric bulk of the TBS group with the branched hydrocarbon chain of isopentanol, offering unique solubility and reactivity profiles compared to non-deuterated or non-silylated analogs.

Properties

Molecular Formula

C₁₁H₂₂D₄OSi

Molecular Weight

206.43

Synonyms

(1,1-Dimethylethyl)dimethyl(3-methylbutoxy)silane-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Silyl-Protected Compounds

Structural and Functional Analogues

a) 3',5'-Bis-(O-tert-Butyldimethylsilyl)-2'-Deoxyuridine Derivatives

Key Differences :

  • Backbone: Unlike O-tert-butyldimethylsilyl isopentanol-d4, these nucleoside derivatives feature a silyl-protected ribose sugar linked to a uracil base .
  • Synthesis: The bis-silylation of deoxyuridine involves sequential protection steps using tert-butyldimethylsilyl chloride, often requiring catalysts like PdCl₂(MeCN)₂ and Bu₃SnCH=CH₂ for functionalization . In contrast, isopentanol-d4 silylation likely follows simpler mono-protection protocols.
  • Stability: Both compounds exhibit resistance to nucleophilic attack, but the nucleoside derivatives undergo selective deprotection under acidic conditions (e.g., methanolic phosphomolybdic acid), whereas isopentanol-d4 derivatives may require harsher fluoridolysis .

Analytical Data Comparison :

Compound Molecular Formula Calculated C% Found C% Reference
O-TBS Isopentanol-d4* C₁₁H₂₀D₄OSi N/A N/A N/A
3',5'-Bis-O-TBS-deoxyuridine C₂₃H₄₄N₂O₇Si₂ 53.46 53.48
5'-O-TBS Persilylated Nucleoside Varies
b) TBS-Protected Altritol Nucleosides

Key Differences :

  • Application: TBS-protected altritol nucleosides are designed for antisense oligonucleotide therapeutics, leveraging altritol’s hexitol backbone for nuclease resistance . Isopentanol-d4 derivatives lack this biological targeting.
  • Stereochemical Complexity: Altritol derivatives require precise stereochemical control during synthesis, whereas isopentanol-d4’s linear chain simplifies regioselectivity .

Stability and Deprotection Kinetics

  • Acid Sensitivity: The TBS group in isopentanol-d4 is stable under weakly acidic conditions but cleaved by tetrabutylammonium fluoride (TBAF). Similar deprotection is observed in nucleoside analogs, though persilylated nucleosides require regioselective methods (e.g., methanolic phosphomolybdic acid) for partial deprotection .
  • Thermal Stability: Silyl ethers like O-TBS isopentanol-d4 generally decompose above 200°C, comparable to TBS-protected deoxyuridine derivatives .

Spectroscopic and Analytical Profiles

  • NMR: Deuterium in isopentanol-d4 would simplify ¹H NMR spectra by suppressing signals from deuterated positions, akin to deuterated solvents.
  • GC-MS: TBS-protected compounds typically show characteristic fragmentation patterns, such as loss of tert-butyldimethylsilanol (MW 132) . This aligns with GC-MS methodologies used for silylated metabolites .

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